Methyl 6-iodoisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-iodoisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of an iodine atom at the 6th position and a carboxylate ester group at the 3rd position on the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives. One common method is the electrophilic aromatic substitution reaction where isoquinoline-3-carboxylate is treated with iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline N-oxides.
Reduction: The compound can be reduced to remove the iodine atom, leading to the formation of methyl isoquinoline-3-carboxylate.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium-catalyzed hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Methyl isoquinoline-3-carboxylate.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-iodoisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-iodoisoquinoline-3-carboxylate is largely dependent on its chemical structure. The iodine atom and the carboxylate ester group play crucial roles in its reactivity and interaction with biological molecules. The compound can interact with various molecular targets, including enzymes and receptors, through processes such as covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Methyl isoquinoline-3-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromoisoquinoline-3-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
6-Chloroisoquinoline-3-carboxylate: Contains a chlorine atom, which affects its chemical behavior and applications.
Uniqueness: Methyl 6-iodoisoquinoline-3-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research.
Properties
Molecular Formula |
C11H8INO2 |
---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
methyl 6-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3 |
InChI Key |
NXHJMOHAYMWUAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC(=CC2=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.